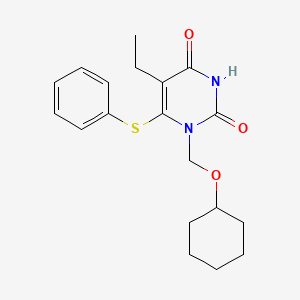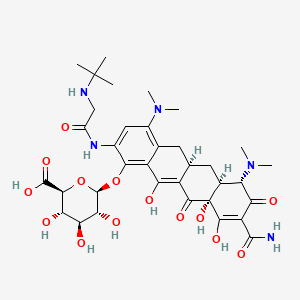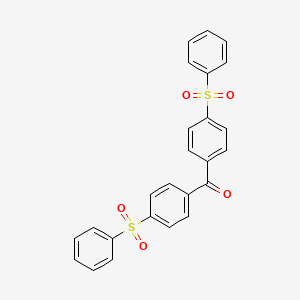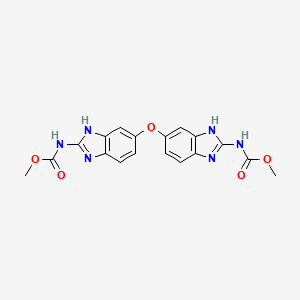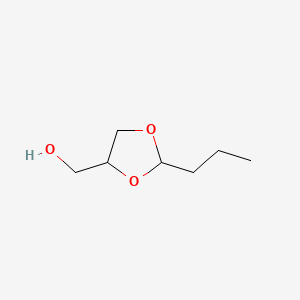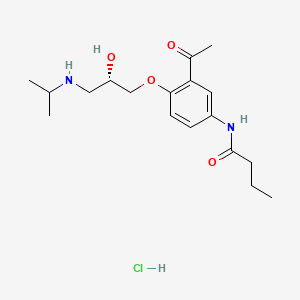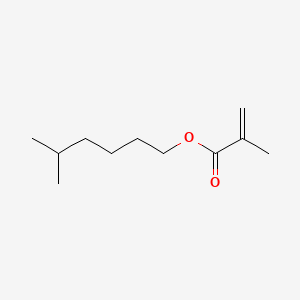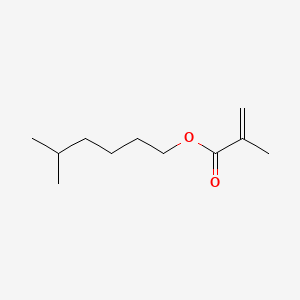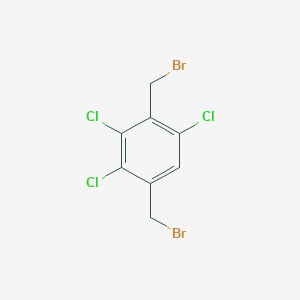
Hexamethylindanopyran, (4S,7S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexamethylindanopyran, (4S,7S)-, also known as 4,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene, is a synthetic fragrance ingredient. It is widely used in the perfume industry due to its clean, sweet, floral, and woody musk scent. This compound is known for its stability and hydrophobic properties, making it a popular choice in various consumer products .
準備方法
Synthetic Routes and Reaction Conditions
Hexamethylindanopyran, (4S,7S)-, is synthesized through a multi-step process involving the cyclization of specific precursorsThe reaction conditions typically involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In industrial settings, the production of Hexamethylindanopyran, (4S,7S)-, involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product through distillation or crystallization to ensure high purity and consistency. The industrial production methods are designed to be cost-effective while maintaining the quality of the compound .
化学反応の分析
Types of Reactions
Hexamethylindanopyran, (4S,7S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the compound
Major Products Formed
The major products formed from these reactions include various derivatives of Hexamethylindanopyran, (4S,7S)-, with modified functional groups that enhance its fragrance properties or introduce new functionalities for different applications .
科学的研究の応用
Hexamethylindanopyran, (4S,7S)-, has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the effects of methyl group substitution on the stability and reactivity of cyclic compounds.
Biology: Research has explored its potential as a bioactive compound with applications in drug development and environmental studies.
Medicine: Studies have investigated its potential as a therapeutic agent due to its unique chemical properties.
作用機序
The mechanism of action of Hexamethylindanopyran, (4S,7S)-, involves its interaction with olfactory receptors in the human nose. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling system .
類似化合物との比較
Hexamethylindanopyran, (4S,7S)-, can be compared with other similar compounds such as:
Galaxolide: Another synthetic musk compound with similar fragrance properties but different stereochemistry.
Tonalide: A polycyclic musk compound used in similar applications but with distinct chemical structure and scent profile.
Celestolide: Known for its long-lasting fragrance, it differs in its molecular structure and olfactory characteristics
The uniqueness of Hexamethylindanopyran, (4S,7S)-, lies in its specific stereochemistry, which contributes to its distinct scent and stability, making it a valuable ingredient in the fragrance industry .
特性
CAS番号 |
172339-62-7 |
|---|---|
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC名 |
(4S,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m1/s1 |
InChIキー |
ONKNPOPIGWHAQC-VXGBXAGGSA-N |
異性体SMILES |
C[C@@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C |
正規SMILES |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
